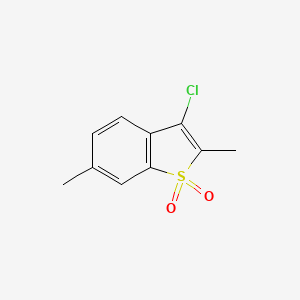

![molecular formula C13H20N4O2 B5506021 N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the use of isocyanides and semicarbazones in Ugi reactions, followed by treatment with sodium ethoxide in ethanol. This method, applied to cyclohexyl or benzyl isocyanides and benzoyl- or 4-methoxybenzoylformic acid, leads to the formation of [1,2,4]triazin-1-yl alaninamides, which are structurally related to the compound of interest (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class often features specific tautomeric forms, as observed in X-ray diffraction studies. For instance, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides show a proton fixed in the O2 atom, forming dimers with H-bond distances of about 1.9 Å (Sañudo et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving triazine derivatives are diverse, including condensation reactions to form amides and esters. An example is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in the effective condensation of carboxylic acids and amines (Kunishima et al., 1999).

Physical Properties Analysis

The physical properties of triazine derivatives are characterized by their crystalline forms, as determined by single-crystal X-ray analysis. Different polymorphs exhibit varied hydrogen-bonding networks, indicating a range of solid-state structures (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of triazines include their reactivity towards different nucleophiles, leading to the formation of a variety of compounds. For example, cyclohexanespiro-3'-oxaziridine transfers its NH group to different nucleophiles, allowing for the synthesis of a wide range of aminated products (Andreae & Schmitz, 1991).

科学的研究の応用

Electrophilic Amination

Electrophilic aminations with oxaziridines, like cyclohexanespiro-3'-oxaziridine, demonstrate the possibility of synthesizing a wide range of nitrogen-containing compounds, including azines, hydrazines, and N-aminopeptides. These compounds are crucial in various chemical syntheses and have potential applications in pharmaceuticals and materials science (Andreae & Schmitz, 1991).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of cyclic dipeptidyl ureas through the Ugi reaction and subsequent modifications presents a method for creating unique pseudopeptidic triazines. These compounds have applications in the development of novel pharmaceuticals and bioactive molecules (Sañudo et al., 2006).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds are important in industrial applications, protecting metal surfaces from corrosion (Mistry et al., 2011).

Condensation Agent in Amide and Ester Formation

Compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) are effective in the synthesis of amides and esters. These reactions are significant in the field of organic chemistry and are widely used in pharmaceutical synthesis (Kunishima et al., 1999).

Triazine Dendrimers

Triazine dendrimers with orthogonally protected amines demonstrate potential in the field of nanotechnology and materials science. These dendrimers, with their unique structures, have applications in drug delivery and molecular recognition systems (Umali et al., 2007).

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-18-12-15-11(16-13(17-12)19-2)14-9-8-10-6-4-3-5-7-10/h6H,3-5,7-9H2,1-2H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQLKPUNVIHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCCC2=CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)